molecular formula C18H21NO3 B13049674 Methyl 2-((2-amino-3-phenylpropoxy)methyl)benzoate

Methyl 2-((2-amino-3-phenylpropoxy)methyl)benzoate

Cat. No.: B13049674
M. Wt: 299.4 g/mol
InChI Key: KFURHELCGZVFJO-UHFFFAOYSA-N
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Description

Methyl 2-((2-amino-3-phenylpropoxy)methyl)benzoate is a chemical compound with the molecular formula C18H21NO3 and a molecular weight of 299.36 g/mol . This compound is known for its unique structure, which includes an amino group, a phenyl group, and a benzoate ester. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((2-amino-3-phenylpropoxy)methyl)benzoate typically involves the reaction of 2-amino-3-phenylpropanol with methyl 2-bromomethylbenzoate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amino group of 2-amino-3-phenylpropanol attacks the electrophilic carbon of the bromomethyl group in methyl 2-bromomethylbenzoate, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((2-amino-3-phenylpropoxy)methyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-((2-amino-3-phenylpropoxy)methyl)benzoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 2-((2-amino-3-phenylpropoxy)methyl)benzoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active compound. These interactions can modulate various biological processes, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-((2-amino-3-phenylpropoxy)methyl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields .

Biological Activity

Methyl 2-((2-amino-3-phenylpropoxy)methyl)benzoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and comparative analysis with structurally similar compounds.

Chemical Structure and Properties

This compound features a complex structure that combines a benzoate moiety with an aminoalkyl side chain. Its molecular formula is C16H19N1O3C_{16}H_{19}N_{1}O_{3}, indicating the presence of both ester and amine functional groups, which contribute to its biological activity.

PropertyValue
Molecular FormulaC16H19N1O3C_{16}H_{19}N_{1}O_{3}
Molecular Weight275.33 g/mol
Functional GroupsEster, Amine

Research indicates that this compound exhibits various biological activities through multiple mechanisms:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. The amino group in its structure is hypothesized to facilitate interactions with microbial cell membranes, potentially disrupting their integrity and function.
  • Anticancer Properties : There is emerging evidence that this compound may inhibit the proliferation of cancer cells. The exact pathways involved are still under investigation, but it is believed that the compound may induce apoptosis in cancerous cells by modulating key signaling pathways.
  • Receptor Binding Studies : Interaction studies have focused on the binding affinity of this compound for various biological receptors and enzymes. Molecular docking simulations have been employed to predict its pharmacological profile, suggesting potential therapeutic applications.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antimicrobial Efficacy : In vitro assays demonstrated that this compound exhibited significant activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, indicating effective concentrations for antimicrobial action.
  • Cancer Cell Line Studies : Research involving various cancer cell lines revealed that this compound inhibited cell growth in a dose-dependent manner. Flow cytometry analysis indicated an increase in apoptotic cells upon treatment with the compound.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds was conducted:

Compound NameMolecular FormulaKey Features
Methyl 4-{[(2-phenylethyl)amino]methyl}benzoateC17H21N1O2C_{17}H_{21}N_{1}O_{2}Potential applications in drug development
Methyl 2-amino-3-methylbenzoateC10H13N1O2C_{10}H_{13}N_{1}O_{2}Simpler structure; used in various organic syntheses
Methyl 3-(cyanomethyl)benzoateC10H9N1O2C_{10}H_{9}N_{1}O_{2}Features a cyano group; relevant in materials science applications

This compound stands out due to its combination of functionalities, which enhances its potential for diverse applications in pharmaceuticals compared to other similar compounds.

Properties

IUPAC Name

methyl 2-[(2-amino-3-phenylpropoxy)methyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-21-18(20)17-10-6-5-9-15(17)12-22-13-16(19)11-14-7-3-2-4-8-14/h2-10,16H,11-13,19H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFURHELCGZVFJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1COCC(CC2=CC=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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